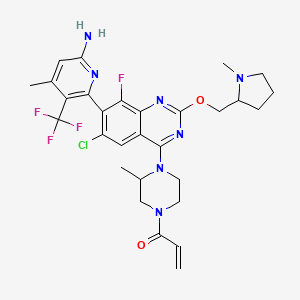

1-(4-(7-(6-Amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl)-6-chloro-8-fluoro-2-((1-methylpyrrolidin-2-yl)methoxy)quinazolin-4-yl)-3-methylpiperazin-1-yl)prop-2-en-1-one

Beschreibung

This compound features a quinazoline core substituted with chloro, fluoro, and a (1-methylpyrrolidin-2-yl)methoxy group. The pyridine ring contains amino, methyl, and trifluoromethyl substituents, while the piperazine moiety is methylated and linked to a propenone group. The trifluoromethyl (CF₃) and fluorine atoms enhance lipophilicity and metabolic stability, while the amino group may facilitate hydrogen bonding with biological targets, such as kinases or enzymes involved in oncogenic pathways . The propenone moiety could act as a Michael acceptor, enabling covalent interactions with cysteine residues in target proteins, a mechanism observed in kinase inhibitors like ibrutinib .

Eigenschaften

Molekularformel |

C29H32ClF4N7O2 |

|---|---|

Molekulargewicht |

622.1 g/mol |

IUPAC-Name |

1-[4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C29H32ClF4N7O2/c1-5-21(42)40-9-10-41(16(3)13-40)27-18-12-19(30)22(26-23(29(32,33)34)15(2)11-20(35)36-26)24(31)25(18)37-28(38-27)43-14-17-7-6-8-39(17)4/h5,11-12,16-17H,1,6-10,13-14H2,2-4H3,(H2,35,36) |

InChI-Schlüssel |

ZRBPIAWWRPFDPY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C)C(=O)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Quinazoline Core Construction

The quinazoline scaffold is typically synthesized via cyclization reactions. A streamlined approach involves the preparation of 2-amino-4-bromo-3-fluorobenzonitrile as a critical intermediate. This process, adapted from the synthesis of the KRAS G12C inhibitor divarasib, employs a telescoped four-step sequence starting from commercially available fluorobenzonitrile derivatives. Key steps include:

- Aromatic chlorination using N-chlorosuccinimide (NCS) and catalytic HCl to introduce chlorine at the 4-position.

- Cyclization with carbon dioxide (CO₂) and 1,8-diazabicycloundec-7-ene (DBU) to form the quinazoline dione.

- Halex reaction catalyzed by DABCO–MsOH to substitute bromine with fluorine, yielding the fluorinated quinazoline.

Reaction Conditions for Halex Reaction

| Parameter | Value |

|---|---|

| Catalyst | DABCO–MsOH (1:1 molar ratio) |

| Solvent | DMF |

| Temperature | 110°C |

| Yield | 85% |

| Purity | 99.5% (HPLC) |

Pyridine Subunit Preparation

The 6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl moiety is synthesized via directed ortho-metalation strategies. Copper-catalyzed coupling reactions, as demonstrated in the preparation of analogous intermediates, are employed to introduce the trifluoromethyl group. For example, 3-bromo-5-trifluoromethylaniline reacts with 4-methylimidazole in the presence of CuI, K₃PO₄, and 8-hydroxyquinoline in n-butanol at 165°C, achieving 67% yield after recrystallization.

Final Assembly and Purification

Convergent Synthesis Strategy

The final molecule is assembled through sequential couplings:

- Quinazoline–pyridine linkage : A Suzuki-Miyaura cross-coupling between the brominated quinazoline and the pyridinylboronic ester using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O.

- Piperazine–propenone conjugation : The propenone subunit is attached via a nucleophilic acyl substitution reaction using DCC as a coupling agent.

Critical Impurities and Controls

Crystallization and Salt Formation

The final compound is isolated as a hydrochloride salt to enhance stability. Recrystallization from ethanol/toluene (1:1) at 0–5°C yields the pure product with >99% enantiomeric excess (ee).

Typical Crystallization Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol/toluene (1:1) |

| Temperature | 0–5°C |

| Yield | 92% |

| Purity | 99.8% (HPLC) |

Process Optimization and Scalability

Green Chemistry Considerations

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(7-(6-Amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl)-6-chloro-8-fluoro-2-((1-methylpyrrolidin-2-yl)methoxy)quinazolin-4-yl)-3-methylpiperazin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

The compound 1-(4-(7-(6-Amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl)-6-chloro-8-fluoro-2-((1-methylpyrrolidin-2-yl)methoxy)quinazolin-4-yl)-3-methylpiperazin-1-yl)prop-2-en-1-one, also known as Divarasib or GDC-6036, is a chemical compound with potential applications in scientific research .

Basic Information

Synonyms

Scientific Research Applications

While the provided search results do not offer detailed case studies or comprehensive data tables about specific applications of this compound, some do point to areas of potential scientific research.

- Anti-Microbial Research: Histidine-derived lipo-amino acids, which have structural similarities, have shown potent antimicrobial activity against Gram-positive and Gram-negative bacteria . Researching this compound and similar ones could lead to the development of novel antimicrobial agents .

- Diabetes Research: Quinones, a class of organic compounds, are of interest for their biological activities, including potential anti-diabetic effects . Research includes how quinones affect mitochondrial function, oxidative stress, and insulin signaling, offering avenues for managing diabetes .

Wirkmechanismus

The mechanism of action of 1-(4-(7-(6-Amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl)-6-chloro-8-fluoro-2-((1-methylpyrrolidin-2-yl)methoxy)quinazolin-4-yl)-3-methylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s structural analogs (Table 1) highlight critical variations influencing bioactivity, solubility, and target specificity.

Table 1: Structural Comparison of Quinazoline Derivatives

Bioactivity and Pharmacokinetics

Target Compound vs. Analog The amino group in the target compound likely enhances kinase inhibition potency compared to the ethyl group in ’s analog, which lacks H-bonding capability.

Role of Fluorine and Chlorine

- Both compounds in and the target feature Cl/F substituents , which improve membrane permeability and resistance to oxidative metabolism. However, excessive halogenation (e.g., trihalomethyl groups in ) can reduce aqueous solubility .

Therapeutic Potential and Limitations

- Contradictions : While CF₃ groups generally enhance metabolic stability, they may also increase off-target interactions due to heightened lipophilicity, as seen in some kinase inhibitors .

Biologische Aktivität

The compound 1-(4-(7-(6-Amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl)-6-chloro-8-fluoro-2-((1-methylpyrrolidin-2-yl)methoxy)quinazolin-4-yl)-3-methylpiperazin-1-yl)prop-2-en-1-one , also known as GDC-6036 or divarasib, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into its biological activity, structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups:

| Component | Description |

|---|---|

| Pyridine | Contains a trifluoromethyl group enhancing activity |

| Quinazoline | A chloro-fluoro substituted quinazoline core |

| Piperazine | A piperazine moiety contributing to pharmacological properties |

| Enone | An α,β-unsaturated carbonyl group |

Biological Activity Overview

Research indicates that compounds with structural similarities to divarasib exhibit a range of biological activities:

- Anticancer Activity : Similar compounds have shown significant inhibitory effects against various cancer cell lines. For instance, derivatives of quinazoline have demonstrated anticancer properties with IC50 values in the low micromolar range against leukemia and solid tumors .

- TRPV1 Antagonism : Compounds related to this structure have been identified as potent antagonists of the TRPV1 receptor, which is involved in pain signaling pathways. In vivo studies have shown effectiveness in blocking capsaicin-induced responses .

- Antimicrobial Properties : The trifluoromethyl pyridine component suggests potential antimicrobial activity, as seen in other pyridine derivatives .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Signaling Pathways : By targeting specific receptors like TRPV1, divarasib may inhibit pathways involved in pain and inflammation.

- Induction of Apoptosis : Studies have indicated that similar compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and triggering cell death mechanisms .

Case Studies and Research Findings

Several studies highlight the efficacy of divarasib and related compounds:

Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of various quinazoline derivatives, including divarasib. The results indicated that compounds with similar structures showed IC50 values ranging from 1.42 to 4.56 µM against different leukemia cell lines, demonstrating significant potency .

Study 2: TRPV1 Antagonism

In vivo analysis confirmed that a related compound effectively blocked TRPV1 activation by capsaicin, showcasing its potential for pain management applications. The study emphasized the importance of structural modifications in enhancing antagonistic activity .

Study 3: Structure–Activity Relationship (SAR)

Research focused on the SAR of pyridine derivatives revealed that modifications at specific positions significantly influenced biological activity. This understanding aids in the design of more potent analogs with improved pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

- Methodological Answer : The synthesis of structurally complex quinazoline derivatives often involves sequential coupling, halogenation, and cyclization steps. For example, a similar quinazoline-based compound (AZD8931) was synthesized in 11 steps starting from methyl 4,5-dimethoxy-2-nitrobenzoate, with key reactions including nitro group reduction, amide coupling, and piperidine ring functionalization . Critical parameters include:

- Protecting group strategies for amine and hydroxyl functionalities.

- Catalytic systems (e.g., trifluoroacetic acid for cyclization ).

- Purification techniques (HPLC or column chromatography) to isolate intermediates with high steric hindrance.

Q. How can researchers confirm the structural integrity of intermediates during synthesis?

- Methodological Answer : Use a combination of H/^{13}C NMR to verify substituent positions and stereochemistry (e.g., piperazine ring conformation ). LCMS ensures molecular weight accuracy, while X-ray crystallography resolves ambiguous stereochemistry in chiral centers, as demonstrated for pyrazolo-pyridine derivatives .

Q. What are common pitfalls in optimizing reaction yields for halogenated pyridine intermediates?

- Incomplete halogen displacement due to steric hindrance from trifluoromethyl groups.

- Side reactions (e.g., over-alkylation of piperazine rings).

- Mitigation strategies include using excess reagents (e.g., 1.5 equivalents of 6-chloro-3-chloromethylpyridine ) and optimizing solvent polarity (e.g., DMF for SNAr reactions ).

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic and target-binding properties?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability by resisting oxidative degradation. Computational docking studies (e.g., for pyrazolo[3,4-b]pyridines ) suggest that the trifluoromethyl group engages in hydrophobic interactions with enzyme active sites, improving binding affinity. Experimental validation via SAR studies (e.g., substituting with methyl or chloro groups) can quantify its contribution .

Q. What strategies are effective in resolving contradictory data from synthetic routes (e.g., conflicting yields or by-products)?

- Methodological Answer :

- Comparative reaction profiling : Replicate routes under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps ).

- By-product analysis : Use HRMS and 2D NMR to identify undesired adducts (e.g., dimerization during prop-2-en-1-one formation ).

- Design of Experiments (DoE) : Statistically optimize variables (temperature, catalyst loading) to reconcile discrepancies .

Q. How can researchers investigate the role of the 1-methylpyrrolidin-2-yl methoxy group in cellular permeability?

- Methodological Answer :

- PAMPA assay : Measure passive diffusion across artificial membranes.

- Caco-2 cell models : Compare permeability of analogs with/without the methoxy group.

- Molecular dynamics simulations : Analyze interactions with lipid bilayers, as demonstrated for similar piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.